5,6-Dimethyl-3-(piperazin-1-yl)pyridazine-4-carbonitrile hydrochloride
Description
5,6-Dimethyl-3-(piperazin-1-yl)pyridazine-4-carbonitrile hydrochloride is a pyridazine derivative featuring a dimethyl-substituted pyridazine core, a piperazine moiety, and a carbonitrile group. Its hydrochloride salt enhances aqueous solubility, a critical property for pharmaceutical applications.
Structure
3D Structure of Parent
Properties
IUPAC Name |
5,6-dimethyl-3-piperazin-1-ylpyridazine-4-carbonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5.ClH/c1-8-9(2)14-15-11(10(8)7-12)16-5-3-13-4-6-16;/h13H,3-6H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHZVXCRDUZLMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NC(=C1C#N)N2CCNCC2)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, typically involving the reaction of pyridazine derivatives with appropriate reagents to introduce the piperazine and methyl groups
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions: 5,6-Dimethyl-3-(piperazin-1-yl)pyridazine-4-carbonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents at various positions on the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, alcohols, and halides can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions can include oxidized derivatives, reduced forms, and various substituted pyridazine derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound may be used to study its interactions with biological targets, such as enzymes and receptors. Its potential biological activity can be explored for developing new therapeutic agents.
Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. It may be evaluated for its pharmacological properties and therapeutic potential in treating various diseases.
Industry: In industry, the compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties may offer advantages in specific industrial applications.
Mechanism of Action
The mechanism by which 5,6-Dimethyl-3-(piperazin-1-yl)pyridazine-4-carbonitrile hydrochloride exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle and Substituent Analysis
The compound’s pyridazine core distinguishes it from analogs with imidazolidine-dione (), pyrrolopyridazine (), pyranopyrazole (), or triazolopyridinone () backbones. Key comparisons include:
Table 1: Structural and Physicochemical Comparisons
Functional Group Impact
- Piperazine Moieties : Present in the target compound and , and 5 analogs, piperazine improves solubility via protonation (as hydrochloride salts) and enhances bioavailability .
- Carbonitrile Group: Shared with ’s pyranopyrazole derivative, this electron-withdrawing group may stabilize the molecule or participate in hydrogen bonding .
Pharmacological and Industrial Relevance
While biological data for the target compound are absent, structural trends suggest:
Biological Activity
5,6-Dimethyl-3-(piperazin-1-yl)pyridazine-4-carbonitrile hydrochloride is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 256.74 g/mol. Its structure features a pyridazine ring substituted with a piperazine moiety and two methyl groups at the 5 and 6 positions, along with a cyano group at the 4 position. The hydrochloride form enhances its solubility in aqueous solutions, making it suitable for various biological applications.
Synthesis
The synthesis of this compound typically involves several organic reactions. Common methods include:
- Reaction of Pyridazine Derivatives : This involves the formation of the pyridazine ring followed by substitution with the piperazine group.
- Use of Solvents and Catalysts : Solvents such as dichloromethane or ethanol are often used, alongside catalysts like triethylamine to facilitate the reaction.
- Purification : The product is usually purified through recrystallization or chromatography.
Pharmacological Potential
This compound exhibits various pharmacological activities, particularly as an inhibitor or modulator of specific biological pathways relevant in disease states. Some notable findings include:
- Antitumor Activity : Similar compounds have shown activity against various cancer cell lines, indicating potential applications in oncology.
- Antimicrobial Properties : Research suggests that derivatives of pyridazines can exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
The mechanism of action for this compound typically involves interaction with biological targets such as enzymes or receptors. For instance, it may inhibit specific pathways involved in cancer progression or microbial resistance mechanisms .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds and their implications in therapeutic settings:
Q & A
Q. What are the recommended synthetic routes for 5,6-Dimethyl-3-(piperazin-1-yl)pyridazine-4-carbonitrile hydrochloride, and how can purity be optimized?
- Methodological Answer : Microwave-assisted synthesis is a viable approach for pyridazine derivatives, as demonstrated in structurally similar compounds like 3,6-dichloropyridazine functionalization . Key steps include nucleophilic substitution of the piperazine moiety under controlled alkaline conditions, followed by hydrochloride salt formation. Purification can be achieved via recrystallization using ethanol/water mixtures or preparative HPLC with C18 columns. Monitor purity using orthogonal analytical methods (e.g., LC-MS, NMR) to confirm ≤98% purity, as emphasized in pharmaceutical impurity standards .
Q. How should stability studies be designed to assess the compound’s degradation under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability testing by exposing the compound to buffers at pH 2–9 (using HCl/NaOH) and temperatures ranging from 4°C to 60°C for 4–12 weeks. Analyze degradation products via LC-MS and compare to reference standards (e.g., pyridazine N-oxides or hydrolyzed byproducts) . Stability data should inform storage recommendations (e.g., -20°C in inert, airtight containers with desiccants) .
Q. What analytical techniques are critical for characterizing structural and functional groups in this compound?
- Methodological Answer : Use FT-IR to confirm nitrile (C≡N) and piperazine N-H stretches. High-resolution mass spectrometry (HRMS) ensures accurate molecular weight validation. H and C NMR should resolve methyl groups (δ 2.1–2.5 ppm) and pyridazine/piperazine protons (δ 3.2–4.0 ppm). X-ray crystallography may be employed for absolute configuration determination if single crystals are obtainable .
Advanced Research Questions
Q. How can computational reaction path search methods improve the design of derivatives or reaction intermediates?
- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can predict transition states and intermediates for functionalization reactions. For example, ICReDD’s workflow integrates reaction path sampling with experimental validation to optimize regioselectivity in pyridazine substitutions . Machine learning models trained on existing pyridazine reaction datasets can further narrow experimental conditions (e.g., solvent, catalyst) .
Q. How should researchers address contradictions in biological activity data across different assay systems?
- Methodological Answer : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell-based viability assays). For receptor-binding studies, perform radioligand displacement assays alongside SPR (surface plasmon resonance) to confirm affinity constants. If discrepancies arise, investigate off-target interactions via proteome-wide affinity profiling or molecular docking simulations .
Q. What strategies are effective in optimizing reaction scalability while maintaining regiochemical control?
- Methodological Answer : Employ flow chemistry for continuous piperazine coupling, which enhances heat/mass transfer and reduces side reactions. Monitor regioselectivity using in-line FT-IR or PAT (process analytical technology). For large-scale synthesis, reactor design parameters (e.g., agitation rate, residence time distribution) must be modeled using computational fluid dynamics (CFD) .
Q. How can environmental impacts of this compound be assessed during disposal or accidental release?
- Methodological Answer : Perform ecotoxicity assays (e.g., Daphnia magna acute toxicity) and biodegradability studies (OECD 301F). For lab-scale spills, use absorbent materials (e.g., vermiculite) and neutralize acidic residues with sodium bicarbonate. Institutional protocols must align with Chemical Hygiene Plan guidelines for hazardous waste segregation .
Methodological Frameworks for Data Analysis
Q. What statistical approaches are recommended for analyzing dose-response relationships in pharmacological studies?
- Methodological Answer : Fit data to a four-parameter logistic model (Hill equation) using nonlinear regression. Assess goodness-of-fit via Akaike Information Criterion (AIC) and residual plots. For multiplexed assays (e.g., high-content screening), apply multivariate analysis (PCA or PLS-DA) to disentangle compound-specific effects from noise .
Q. How can researchers integrate spectroscopic data with computational models to resolve tautomeric or conformational ambiguities?
- Methodological Answer : Combine N NMR and IR data with DFT-calculated chemical shifts/energies to identify dominant tautomers. Molecular dynamics (MD) simulations (e.g., AMBER force field) can model conformational flexibility in solution, validated by NOESY/ROESY NMR correlations .
Safety and Compliance
Q. What safety protocols are critical when handling this compound in air-sensitive reactions?
- Methodological Answer :
Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., piperazine coupling). Ensure local exhaust ventilation (LEV) systems are operational to mitigate inhalation risks. Personal protective equipment (PPE) must include nitrile gloves, flame-resistant lab coats, and ANSI-approved safety goggles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
